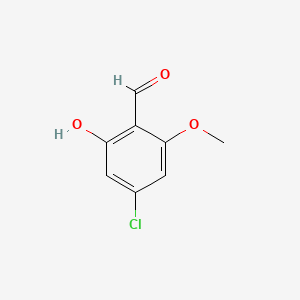
4-Chloro-2-hydroxy-6-methoxybenzaldehyde
概要
説明
4-Chloro-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring
作用機序
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nucleophilic substitution or oxidation .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in dna synthesis and cellular metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to induce changes in cellular processes, potentially leading to altered cell function or cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-hydroxy-6-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2-hydroxybenzaldehyde with methanol in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the methoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions
4-Chloro-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-Chloro-2-hydroxy-6-methoxybenzoic acid.
Reduction: 4-Chloro-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-hydroxy-6-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the methoxy group.
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Contains an additional chlorine atom.
Uniqueness
4-Chloro-2-hydroxy-6-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorine and methoxy groups enhances its versatility in synthetic applications and its potential as a bioactive compound .
特性
IUPAC Name |
4-chloro-2-hydroxy-6-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIKBDAVNNQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2994537.png)

![N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2994545.png)
![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)
![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)

![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)


